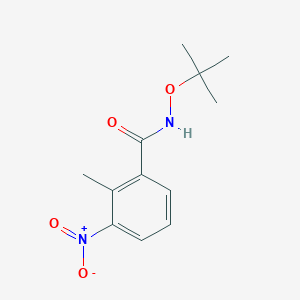

6-Tert-butyloxycarbamoyl-2-nitrotoluene

Description

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

2-methyl-N-[(2-methylpropan-2-yl)oxy]-3-nitrobenzamide |

InChI |

InChI=1S/C12H16N2O4/c1-8-9(6-5-7-10(8)14(16)17)11(15)13-18-12(2,3)4/h5-7H,1-4H3,(H,13,15) |

InChI Key |

DFTPIAYUXFRTRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NOC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Chlorination Followed by Carbamoylation

An alternative route starts with the chlorination of o-nitrotoluene to 6-chloro-2-nitrotoluene, followed by displacement of the chlorine atom with a tert-butyloxycarbamoyl group. Patents CN101985425A and CN101829586A detail chlorination using catalysts like metallic antimony or zirconium tetrachloride, achieving 65–75% selectivity for the 6-chloro isomer (Table 1). Subsequent carbamoylation employs tert-butylamine and phosgene derivatives under basic conditions.

Catalytic Chlorination Optimization

Chlorination is critical for regioselective functionalization. Comparative studies reveal:

Table 1: Chlorination Catalysts and Selectivity

Zirconium tetrachloride demonstrates superior selectivity due to its Lewis acidity, polarizing the toluene ring for electrophilic attack at the para position.

Carbamoylation Strategies

Nucleophilic Displacement of Chlorine

6-Chloro-2-nitrotoluene reacts with tert-butyloxycarbamoyl chloride in pyridine or DMF, facilitated by tin(IV) catalysts. WO2017059759A1 reports a two-step process:

-

Chlorination : o-Nitrotoluene + Cl₂ → 6-chloro-2-nitrotoluene (65–70% yield).

-

Carbamoylation : 6-Chloro-2-nitrotoluene + tert-butyloxycarbamoyl chloride → Target compound (50–60% yield).

Reaction parameters :

-

Solvent : NMP or dichloromethane

-

Base : Triethylamine (2.5 equiv)

-

Temperature : 60–80°C

Direct Acylation Using Boc Anhydride

Di-tert-butyl dicarbonate (Boc anhydride) reacts with 6-amino-2-nitrotoluene in methanol, though this requires prior reduction of the nitro group—a challenge due to competing side reactions. EP0918774B9 circumvents this by employing pre-functionalized intermediates.

Industrial-Scale Considerations

Large-scale synthesis (e.g., CN107473973A) prioritizes cost efficiency:

-

Catalyst Recovery : Metallic antimony is reused for 10–15 batches with <5% activity loss.

-

Waste Management : HCl byproducts are neutralized with NaOH, yielding NaCl for disposal.

-

Energy Use : Exothermic chlorination steps require jacketed reactors for temperature control.

Challenges and Innovations

-

Regioselectivity : Competing 4-chloro isomer formation remains a hurdle, addressed via high-loading zirconium catalysts.

-

Functional Group Compatibility : The nitro group’s electron-withdrawing nature slows carbamoylation, necessitating elevated temperatures.

-

Green Chemistry : Recent patents explore ionic liquids as solvents to reduce VOC emissions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.